molecular formula C26H29FN4O3 B11360262 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11360262
M. Wt: 464.5 g/mol
InChI Key: KPVQRDPKGIYRGQ-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a unique combination of indole, piperazine, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole moiety can lead to the formation of quinonoid structures, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors, while the piperazine and pyrrolidinone moieties can modulate the activity of enzymes and other proteins. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-(4-methoxyphenyl)piperazine: Similar structure but lacks the pyrrolidinone moiety.

    1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-(4-chlorophenyl)piperazine: Similar structure but has a chloro group instead of a methoxy group.

    1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-(4-methylphenyl)piperazine: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the pyrrolidinone moiety, which can confer additional biological activity and specificity compared to similar compounds .

Properties

Molecular Formula

C26H29FN4O3

Molecular Weight

464.5 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C26H29FN4O3/c1-34-24-5-3-2-4-23(24)29-10-12-30(13-11-29)26(33)19-14-25(32)31(17-19)9-8-18-16-28-22-7-6-20(27)15-21(18)22/h2-7,15-16,19,28H,8-14,17H2,1H3

InChI Key

KPVQRDPKGIYRGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F

Origin of Product

United States

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